3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione
Overview
Description
3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CC-1065 or its synthetic derivative, adozelesin. CC-1065 has been found to have potent antitumor activity and has been the subject of extensive research in the field of oncology.
Mechanism of Action
CC-1065 and adozelesin are DNA-binding agents that work by covalently binding to the minor groove of DNA. This binding results in the formation of a DNA adduct that is highly cytotoxic. The DNA adducts formed by CC-1065 and adozelesin are structurally unique and have been extensively studied using a variety of biochemical and biophysical techniques.
Biochemical and physiological effects:
CC-1065 and adozelesin have been shown to have a number of biochemical and physiological effects. These compounds have been shown to induce DNA damage, inhibit DNA replication, and cause cell cycle arrest. In addition, CC-1065 and adozelesin have been shown to induce apoptosis in cancer cells. These effects are thought to be responsible for the potent antitumor activity of these compounds.
Advantages and Limitations for Lab Experiments
The advantages of using CC-1065 and adozelesin in laboratory experiments include their potent antitumor activity and their ability to induce DNA damage. However, these compounds are highly cytotoxic and require careful handling. In addition, the synthesis of CC-1065 and adozelesin is complex and requires specialized expertise.
Future Directions
There are several future directions for research on CC-1065 and adozelesin. One area of research is the development of analogs of these compounds that have improved pharmacological properties. Another area of research is the development of targeted delivery systems for these compounds that can increase their efficacy and reduce their toxicity. Finally, there is a need for further studies to elucidate the mechanism of action of CC-1065 and adozelesin and to identify potential biomarkers for their activity.
Scientific Research Applications
CC-1065 and adozelesin have been extensively studied for their potential applications in cancer therapy. These compounds have been shown to have potent antitumor activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. CC-1065 and adozelesin work by binding to the minor groove of DNA and causing irreversible damage to the DNA helix. This results in cell cycle arrest and ultimately leads to cell death.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-1-10(2-4-12)7-11-8-15(21)20(16(11)22)14-6-5-13(18)9-19-14/h1-6,9,11H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXQASEJVLCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-1-(5-chloro-2-pyridyl)dihydro-1H-pyrrole-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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